Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-

Description

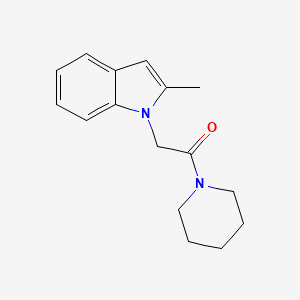

Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at the nitrogen atom with an acetyl group bearing a 2-methylindole moiety.

Properties

IUPAC Name |

2-(2-methylindol-1-yl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-13-11-14-7-3-4-8-15(14)18(13)12-16(19)17-9-5-2-6-10-17/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFAVFDTZUNPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167630 | |

| Record name | Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163629-10-5 | |

| Record name | Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- typically involves the acylation of piperidine with an indole derivative. One common method is the reaction of 2-methylindole with an acyl chloride in the presence of a base, followed by the addition of piperidine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperidine derivatives from substitution reactions .

Scientific Research Applications

Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

(2S)-1-(Arylacetyl)-2-(Aminomethyl)piperidine Derivatives

These compounds, such as (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine, exhibit exceptional kappa opioid receptor selectivity (e.g., 6500:1 kappa/mu selectivity) and potency (Ki κ = 0.24 nM). The arylacetyl group’s electronic and steric properties directly influence receptor binding, with electron-withdrawing substituents (e.g., Cl, CF₃) enhancing activity. In contrast, the target compound’s 2-methylindole substituent may confer distinct hydrophobic interactions but lacks the polarizable groups seen in these derivatives .

Key Insight :

- Substituent Effects : Aryl groups with halogen atoms improve receptor affinity, while alkylated indole systems (as in the target compound) may prioritize hydrophobic binding.

1-(Trifluoroacetyl)piperidine

Conformational studies of 1-(trifluoroacetyl)piperidine (B) revealed that electron-withdrawing acyl groups stabilize specific ring conformations. Compared to the target compound’s acetyl-indole system, the trifluoroacetyl group reduces the basicity of the piperidine nitrogen (pKa ~6.5 vs. ~11 for unsubstituted piperidine), altering solubility and interaction with biological targets .

Piperidine Derivatives in Antimalarial Research

Piperidine-based compounds, such as derivatives 6 and 7 (from ), demonstrated potent activity against Plasmodium falciparum. The basicity of the piperidine nitrogen is critical:

- Compound 6 (piperidine with unmodified N): IC₅₀ = 12 nM.

- Compound 8 (N-methylpiperidine): IC₅₀ = 480 nM (40-fold reduction).

Spiro[piperidine-4,2'-quinoline] Derivatives

Spirocyclic analogs, such as 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines], exhibit structural rigidity due to the spiro junction. These compounds show moderate yields (55–85%) in acylation reactions, with IR and GC-MS data confirming successful synthesis. The target compound’s non-spiro, flexible structure may offer broader conformational adaptability but reduced target specificity .

Physicochemical and Structural Comparisons

Spectral Data

Note: The absence of electron-withdrawing groups in the target compound’s acetyl moiety may result in higher C=O stretching frequencies (~1740 cm⁻¹) compared to trifluoroacetyl derivatives (~1715 cm⁻¹) .

Key Insight :

- The target compound’s 2-methylindole group may mimic arylacetyl pharmacophores but lacks halogen atoms for enhanced receptor binding.

Q & A

Q. What are the recommended synthetic routes for Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acylation reactions, where a piperidine core is functionalized with a 2-methylindole-acetyl group. Key steps include:

- Reagent Selection : Use acetylating agents like acetyl chloride or acetic anhydride under inert atmospheres to minimize side reactions.

- Catalysis : Employ Lewis acids (e.g., AlCl₃) or base catalysts (e.g., triethylamine) to enhance reaction rates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and yield.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity. Reaction efficiency is monitored via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, indole protons at δ 6.5–7.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- IR Spectroscopy : Confirms acetyl C=O stretches (~1700 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹) .

- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Q. What safety protocols are critical when handling Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation. Use fume hoods to avoid inhalation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised during powder handling .

- Emergency Procedures : For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and validates piperidine ring conformation .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to resolve ambiguities .

- Isotopic Labeling : ¹³C-labeled intermediates track acyl migration or ring dynamics in reaction pathways .

Q. What in vitro assays are suitable for evaluating the biological activity of Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-?

- Methodological Answer :

- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or kinase inhibition using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity .

Q. What strategies mitigate side reactions (e.g., over-acylation) during synthesis?

- Methodological Answer :

- Stoichiometric Control : Limit acetylating agent to 1.1 equivalents to prevent diacylation .

- Temperature Modulation : Maintain reactions at 0–5°C to slow undesired nucleophilic attacks .

- Protecting Groups : Temporarily protect reactive sites (e.g., indole NH with Boc groups) .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with known piperidine-binding pockets (e.g., GPCRs, enzymes) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What environmental impact assessments are relevant for this compound, and how can they be conducted?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301 tests with activated sludge to measure half-life in aquatic systems .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀) evaluate aquatic risk .

- Soil Adsorption : Batch experiments determine Koc values to predict mobility in terrestrial environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.